molecular formula C19H20N2O B5779220 2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole

2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole

Cat. No.: B5779220
M. Wt: 292.4 g/mol
InChI Key: ZDNIYFOQVQVBKE-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole is a compound belonging to the benzimidazole class. Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a 4-methoxyphenyl group and a 2-methylprop-2-enyl group attached to the benzimidazole core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring. The presence of both the 4-methoxyphenyl and 2-methylprop-2-enyl groups imparts distinct chemical and biological properties, differentiating it from other benzimidazole derivatives.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14(2)13-21-18-7-5-4-6-17(18)20-19(21)12-15-8-10-16(22-3)11-9-15/h4-11H,1,12-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNIYFOQVQVBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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